4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the fluorination of cytidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 2’ position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its deoxy forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and deoxy derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in studying nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. The fluorine atom at the 2’ position disrupts normal nucleic acid function, inhibiting viral replication and other cellular processes. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-deoxycytidine: Lacks the fluorine atom, making it less effective in certain antiviral applications.
2’-fluoro-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine, leading to different biological activities.
Uniqueness
The presence of the fluorine atom at the 2’ position in 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one enhances its stability and efficacy as an antiviral agent, making it unique among nucleoside analogs .
Properties
Molecular Formula |
C9H12FN3O4 |
---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7?,8-/m1/s1 |
InChI Key |
NVZFZMCNALTPBY-WDGWZIQESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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